molecular formula C16H14Cl2O2 B1327504 2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone CAS No. 898775-19-4

2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone

Cat. No.: B1327504
CAS No.: 898775-19-4
M. Wt: 309.2 g/mol
InChI Key: ZZBYNJBTDWJSFU-UHFFFAOYSA-N
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Description

2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone is a useful research compound. Its molecular formula is C16H14Cl2O2 and its molecular weight is 309.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

  • Microwave- and Ultrasound-assisted Semisynthesis: A study by Joshi, Sharma, & Sinha (2005) demonstrates the rapid semisynthesis of natural methoxylated propiophenones, including variants similar to 2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone, using microwave and ultrasound heating.

Structural and Molecular Analysis

  • Hydrogen-bonded Chains: Research by Trilleras et al. (2005) discusses molecules closely related to this compound, specifically analyzing their formation of hydrogen-bonded chains.

Novel Synthetic Pathways

  • Novel Photosynthesis of Chromenes: A study by Yousif & Fadhil (2020) describes the synthesis of chromenes from compounds including those similar to this compound through Claisen-Schmidt condensation.

Copolymerization and Material Science

  • Copolymer Synthesis: Kharas et al. (2016) and Savittieri et al. (2022) Kharas et al. (2016), Savittieri et al. (2022) report on the synthesis and copolymerization of novel ethylenes and propenoates derived from compounds similar to this compound, contributing to advances in material science.

Photoreactive Properties

  • Photochemical Transformations: Plíštil et al. (2006) explore the photochemistry of compounds closely related to this compound, revealing insights into their photoreactive properties Plíštil et al. (2006).

Pharmacology and Biomedical Research

  • Pharmacological Profiles: Ogawa et al. (2002) study the pharmacology of compounds structurally related to this compound, focusing on their receptor antagonistic properties Ogawa et al. (2002).

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s worth noting that similar compounds can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 2’,5’-Dichloro-3-(3-methoxyphenyl)propiophenone might interact with its targets in a similar manner.

Properties

IUPAC Name

1-(2,5-dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O2/c1-20-13-4-2-3-11(9-13)5-8-16(19)14-10-12(17)6-7-15(14)18/h2-4,6-7,9-10H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBYNJBTDWJSFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644248
Record name 1-(2,5-Dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-19-4
Record name 1-Propanone, 1-(2,5-dichlorophenyl)-3-(3-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,5-Dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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